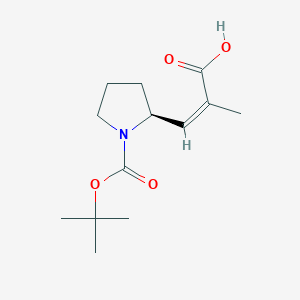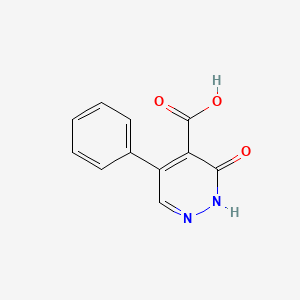
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of Methylacrylic Acid: The final step involves the addition of the methylacrylic acid moiety to the pyrrolidine ring. This can be done through a Michael addition or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid: A similar compound with slight structural variations.
Pyrrolidine Derivatives: Other compounds in this class with different substituents or protective groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and potential biological activity. Its tert-butoxycarbonyl group provides stability during synthesis, while the methylacrylic acid moiety offers sites for further functionalization.
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(Z)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8-/t10-/m0/s1 |
InChIキー |
ZDWMXFYVQVMICU-QROTZFDESA-N |
異性体SMILES |
C/C(=C/[C@@H]1CCCN1C(=O)OC(C)(C)C)/C(=O)O |
正規SMILES |
CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)
![1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine](/img/structure/B13109593.png)



![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)



